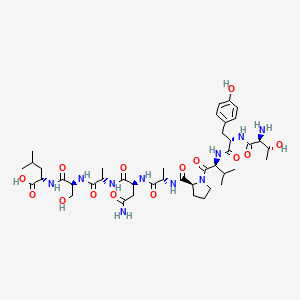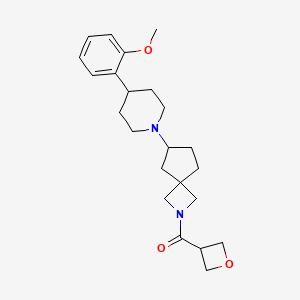
M1/M2/M4 muscarinic agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “M1/M2/M4 muscarinic agonist 2” is a synthetic agent that activates the activity of muscarinic acetylcholine receptors, specifically targeting the M1, M2, and M4 subtypes. Muscarinic acetylcholine receptors are G-protein coupled receptors widely expressed in the central nervous system and the periphery. These receptors play crucial roles in various physiological functions, including cognitive processes, cardiovascular regulation, and neuromuscular transmission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of M1/M2/M4 muscarinic agonist 2 involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve selectivity for the M1, M2, and M4 receptor subtypes. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. Stringent quality control measures are implemented to ensure the final product meets regulatory standards .
化学反应分析
Types of Reactions
M1/M2/M4 muscarinic agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halides, amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
科学研究应用
M1/M2/M4 muscarinic agonist 2 has a wide range of scientific research applications, including:
作用机制
M1/M2/M4 muscarinic agonist 2 exerts its effects by binding to and activating muscarinic acetylcholine receptors. These receptors are coupled to G-proteins, which mediate intracellular signaling pathways. The activation of M1 and M4 receptors primarily involves the Gq/11 class of G-proteins, leading to the activation of phospholipase C and the production of inositol trisphosphate and diacylglycerol. In contrast, the activation of M2 receptors involves the Gi/o class of G-proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate levels .
相似化合物的比较
Similar Compounds
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Bethanechol: A synthetic muscarinic agonist with selectivity for M3 receptors but also acts on M1, M2, and M4 receptors.
Uniqueness
M1/M2/M4 muscarinic agonist 2 is unique in its balanced selectivity for the M1, M2, and M4 receptor subtypes, making it a valuable tool for studying the distinct roles of these receptors in various physiological and pathological processes. Its ability to selectively activate these receptors without significant off-target effects enhances its potential as a therapeutic agent .
属性
分子式 |
C23H32N2O3 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
[6-[4-(2-methoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone |
InChI |
InChI=1S/C23H32N2O3/c1-27-21-5-3-2-4-20(21)17-7-10-24(11-8-17)19-6-9-23(12-19)15-25(16-23)22(26)18-13-28-14-18/h2-5,17-19H,6-16H2,1H3 |
InChI 键 |
LNIFIOVVISXXOJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


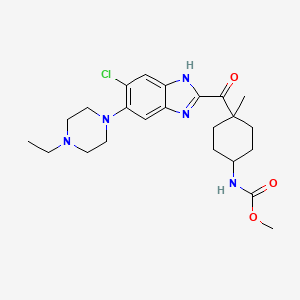
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
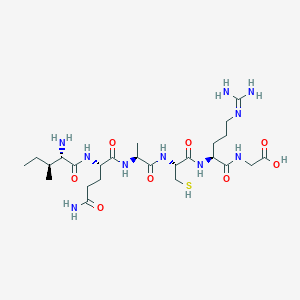
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
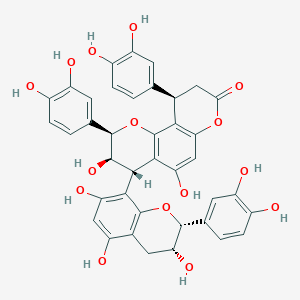
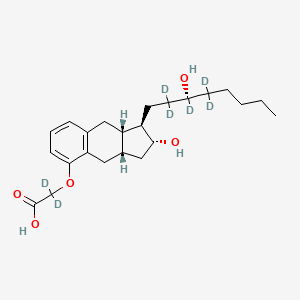
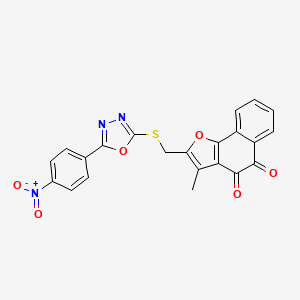
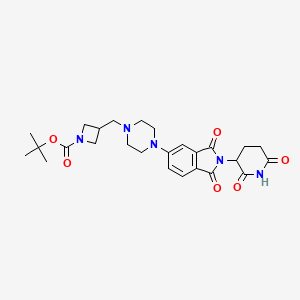

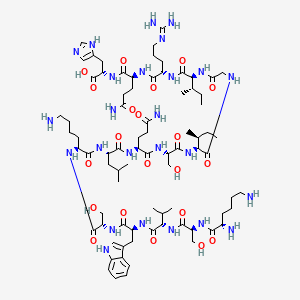
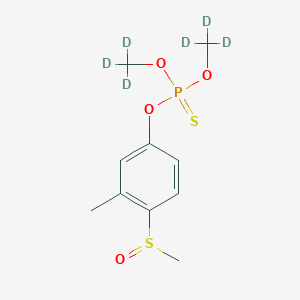
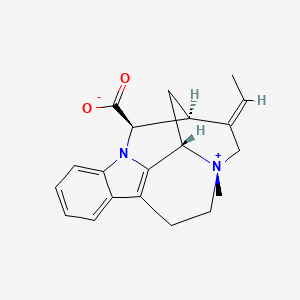
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
